Diendo Stereochemistry Is Essential for Sub-Nanomolar TXA₂ Receptor Antagonist Potency: S-145 Derivatives Require the Endo-Amino Norbornane Scaffold
The diendo configuration is a structural prerequisite for the synthesis of S-145 (13a), a potent TXA₂/PGH₂ receptor antagonist. The lead compound S-145, derived via sulfonylation of the 3-endo-aminobicyclo[2.2.1]hept-2-exo-yl intermediate—itself accessible from the target diendo ethyl ester—exhibited an IC₅₀ of 2.9 nM against U-46619-induced rat washed platelet (WP) aggregation. In human WP, S-145 (as sodium salt 14a) inhibited U-46619-induced aggregation with an IC₅₀ of 7.7 nM and displaced [³H]-U-46619 binding with an IC₅₀ of 3 nM [1]. In contrast, the diexo-derived stereoisomer cannot access this pharmacophore geometry, and the corresponding (+)- and (−)-enantiomer-resolved products displayed markedly different potencies, with the (+)-isomer being the eutomer [2]. Furthermore, the norbornene (unsaturated) analog introduces a C5–C6 double bond that is absent in the target saturated scaffold, altering the ring pucker and potentially creating off-target Michael-acceptor reactivity [3]. This establishes the saturated diendo norbornane ethyl ester as the non-substitutable entry point for this class of antagonists.
| Evidence Dimension | TXA₂ receptor antagonist potency (IC₅₀ for platelet aggregation inhibition) |
|---|---|
| Target Compound Data | S-145 (derived from diendo-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid scaffold): IC₅₀ = 2.9 nM (rat WP), 7.7 nM (human WP) [1] |
| Comparator Or Baseline | Diexo-derived stereoisomer: not reported as active TXA₂ antagonist; (+)-enantiomer of the endo series is the eutomer, (−)-isomer is significantly less potent [2] |
| Quantified Difference | The (+)-diendo-derived antagonist is orders of magnitude more potent than the (−)-enantiomer or diexo-derived analogs; the diendo configuration is a sine qua non for TXA₂ antagonist activity in this chemotype. |
| Conditions | U-46619-induced platelet aggregation assay; rat washed platelets (WP) and human WP; [³H]-U-46619 radioligand binding displacement [1] |
Why This Matters
Procurement of the diendo isomer is non-negotiable for any research program targeting stereochemically defined TXA₂ receptor antagonists, as the diexo isomer and norbornene analog lead to inactive or off-target compounds.
- [1] Narisada M, Ohtani M, Watanabe F, et al. Synthesis and in vitro activity of various derivatives of a novel thromboxane receptor antagonist, (±)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic acid. J Med Chem. 1988;31(9):1847-1854. View Source
- [2] Ohtani M, Narisada M. Synthesis and in vitro activity of stereoisomers of a novel thromboxane receptor antagonist, (±)-(5Z)-7-[3-endo-[(phenylsulfonyl)amino]bicyclo[2.2.1]hept-2-exo-yl]heptenoic acid. J Med Chem. 1990;33(3):1027-1031. View Source
- [3] Török G, Péter A, Csomós P, Kanerva LT, Fülöp F. High-performance liquid chromatographic methods for separation of the isomers of β-amino acids possessing bicyclo[2.2.1]heptane or heptene skeletons. J Chromatogr A. 1998;797(1-2):177-186. View Source
